Product packaging for Haematoxylin pentaacetate(Cat. No.:)

Haematoxylin pentaacetate

Cat. No.: B1232798
M. Wt: 528.5 g/mol
InChI Key: JXUGSXOSZMZDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haematoxylin Pentaacetate (C26H24O12) is a chemically modified derivative of hematoxylin, a natural compound extracted from the heartwood of the Haematoxylum campechianum tree . In biochemical research, this acetylated compound has been identified as a potent and rapid inhibitor of liver microsomal acetoxycoumarin:protein transacetylase (TAase) . Its mechanism of action is attributed to its structural similarity to substrate analogues that lack a key pyran ring carbonyl group, allowing it to effectively block TAase activity in a concentration-dependent manner . Studies have demonstrated that this compound can abolish TAase-mediated activation of NADPH cytochrome C reductase and significantly inhibit the binding of aflatoxin B1 (AFB1) to DNA in liver microsomes . This makes it a valuable tool for probing enzyme function and studying the modulation of xenobiotic metabolism in experimental models. The product is provided for laboratory research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24O12 B1232798 Haematoxylin pentaacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24O12

Molecular Weight

528.5 g/mol

IUPAC Name

(4,8,9,10-tetraacetyloxy-6a-hydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl) acetate

InChI

InChI=1S/C26H24O12/c1-11(27)34-19-7-6-16-21-17-8-20(35-12(2)28)25(38-15(5)31)23(36-13(3)29)18(17)9-26(21,32)10-33-22(16)24(19)37-14(4)30/h6-8,21,32H,9-10H2,1-5H3

InChI Key

JXUGSXOSZMZDGF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=C(C=C1)C3C4=CC(=C(C(=C4CC3(CO2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3C4=CC(=C(C(=C4CC3(CO2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Haematoxylin Pentaacetate

Optimization of Reaction Parameters and Yield

To maximize the yield and purity of haematoxylin pentaacetate, optimization of reaction parameters is crucial. This process involves systematically varying conditions to find the most efficient protocol. Based on studies of similar acetylation processes, key parameters for optimization include the volume of the acetylating agent (acetic anhydride), reaction temperature, and reaction time. nih.gov

For instance, in the acetylation of a polysaccharide, single-factor experiments and response surface methodology were used to determine the optimal conditions. nih.gov It was found that the degree of substitution increased with the volume of acetic anhydride (B1165640) up to a certain point, after which no significant increase was observed. nih.gov Similarly, reaction temperature and duration are critical; a temperature of around 63°C and a reaction time of 4 hours were found to be optimal in one study. nih.gov Applying a similar systematic approach to the acetylation of haematoxylin would likely involve studying the effects of reagent ratios, catalyst loading, temperature, and time to enhance the yield of the desired pentaacetate product.

Isolation and Preparative Purification Techniques

Following the synthesis reaction, the crude product is a mixture containing this compound, unreacted starting materials, and by-products. Therefore, robust isolation and purification techniques are necessary to obtain the compound in a highly pure form.

Chromatography is a fundamental technique for the purification of synthetic products. For compounds like this compound, several chromatographic methods are applicable.

Flash Chromatography: This is a common and relatively rapid method for purifying organic compounds. It utilizes a column of silica (B1680970) gel and a solvent system to separate components based on their polarity. It has been used in the purification of related complex organic molecules. snmjournals.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative Reverse-Phase HPLC (RP-HPLC) is often the method of choice. ru.nlresearchgate.net This technique separates compounds based on their hydrophobicity. In the context of related polycyclic compounds, RP-HPLC has been used to purify products to homogeneity. ru.nl The selection of the mobile phase, often a mixture of solvents like methanol (B129727) or acetonitrile (B52724) and water, is critical for achieving good separation. mdpi.com

Table 3: Potential Chromatographic Methods for Purifying this compound

Method Stationary Phase (Typical) Mobile Phase (Typical) Principle of Separation Reference(s)
Flash Chromatography Silica GelGradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate)Polarity snmjournals.org
Reverse-Phase HPLC C18 (Octadecyl-silica)Methanol/Water or Acetonitrile/Water mixturesHydrophobicity ru.nlmdpi.com

Recrystallization is a powerful technique for the final purification of a solid compound to obtain a crystalline product with high purity. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

For acetylated flavonoids, recrystallization is a standard purification step. mdpi.com In a study on a different polyhydroxy ketone, the resulting pentaacetate was recrystallized from ethanol. nih.gov This suggests that alcohols are effective solvents for the recrystallization of acetylated polyphenolic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a combination of solvents is required to achieve optimal crystallization. It has also been noted that the act of acylating polyphenols can, in some cases, make them easier to crystallize and thus purify. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate molecular structures.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For Haematoxylin pentaacetate, the expected molecular formula is C₂₆H₂₄O₁₂. The theoretical monoisotopic mass of this compound is 528.1268 g/mol . nih.gov

Experimental HRMS data for this compound often involves the formation of adducts, such as the sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) adducts, which are then detected. For instance, the [M+Na]⁺ adduct of this compound has been observed with a precursor m/z of 551.0490. nih.gov The high resolution of this measurement allows for the confident assignment of the elemental composition, confirming the presence of 26 carbon, 24 hydrogen, and 12 oxygen atoms.

Table 1: High-Resolution Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₄O₁₂ nih.gov
Theoretical Monoisotopic Mass528.1268 g/mol nih.gov
Experimental [M+Na]⁺ m/z551.0490 nih.gov
Experimental [M+NH₄]⁺ m/zNot explicitly detailed in fragments nih.gov

This table presents key high-resolution mass spectrometry data for this compound.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum of the fragments. This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint. The fragmentation of this compound would involve the cleavage of its ester bonds and skeletal framework.

A known experimental MS/MS spectrum for the [M+Na]⁺ adduct of this compound shows a prominent peak at m/z 298.22. nih.gov This fragment could arise from a series of neutral losses of the acetyl groups and further fragmentation of the polycyclic core. The analysis of these fragmentation pathways is crucial for confirming the connectivity of the atoms within the molecule.

Table 2: Illustrative MS/MS Fragmentation Data for this compound ([M+Na]⁺ Adduct)

Precursor Ion (m/z)Major Fragment Ion (m/z)Putative Neutral LossSource
551.0298.22Multiple acetyl groups and other fragments nih.gov

This table illustrates a key fragment observed in the tandem mass spectrum of the sodium adduct of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.

Despite the power of this technique for unambiguous structure determination, a search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at the time of this writing. The synthesis of a high-quality single crystal suitable for X-ray diffraction analysis would be the necessary first step to obtain this valuable structural information.

Table 3: X-ray Crystallography Data for this compound

Crystallographic ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules/unit cell)Data not available

This table indicates the absence of publicly available X-ray crystallography data for this compound.

Chemical Reactivity and Transformation Studies of Haematoxylin Pentaacetate

Reactions Involving the Acetyl Groups

The five acetyl groups in haematoxylin pentaacetate are key sites for chemical modification, influencing its solubility and subsequent reactivity. evitachem.com These ester linkages can undergo cleavage or transformation under various conditions.

The selective removal of acetyl groups from polyphenolic acetates is a significant area of study, allowing for the targeted modification of complex molecules. While specific studies on this compound are limited, research on analogous polyphenolic compounds provides insight into potential selective deacetylation and transacetylation reactions.

Selective Deacetylation:

The deacetylation of aryl acetates can be achieved through various chemical methods, some of which offer chemoselectivity, enabling the removal of acetyl groups in the presence of other functionalities. rsc.orgcmu.edunih.govresearchgate.net For instance, mild acidic conditions using a catalytic amount of acetyl chloride in methanol (B129727) have been shown to effectively deprotect a wide range of alcohol acetates, including aromatic ones. researchgate.net The reactivity in such transesterification-mediated deacetylations is often dependent on the electronic and steric nature of the acetate (B1210297) group. researchgate.net

Enzymatic methods offer high regioselectivity. Studies on polyphenolic peracetates, which are structurally related to this compound, have demonstrated that lipases can selectively catalyze deacetylation. For example, lipases from porcine pancreas and Candida cylindracea favor the deacetylation of acetoxyl groups at positions para and meta to a carbonyl group over those at the ortho position. nih.gov This suggests that the different electronic environments of the five acetyl groups in this compound could allow for their selective enzymatic removal.

Reagent/CatalystSubstrate TypeSelectivity/ConditionsReference
Lipase (porcine pancreas, Candida cylindracea)Polyphenolic peracetatesRegioselective deacetylation (para/meta > ortho) in organic solvents nih.gov
Acetyl chloride (catalytic) in MethanolAlcohol acetates (primary, secondary, aromatic)Mild acidic conditions, chemoselective researchgate.net
Me3SI / KMnO4Acetates (carbohydrates, amino acids, natural products)Chemoselective, ambient conditions rsc.org
2-AminothiophenolAryl estersSelective deprotection under non-hydrolytic, neutral conditions cmu.edu
Lipolytic BacteriaPeracetylated 3,4-dihydroxyphenylglycolRegioselective deacetylation via transacetylation with primary alcohols semanticscholar.org

Transacetylation Reactions:

Transacetylation is the transfer of an acetyl group from a donor molecule to an acceptor. Polyphenolic acetates, including this compound, have been investigated as acetyl donors in biological systems. A novel enzyme, initially termed acetoxy drug: protein transacetylase (TAase) and later identified as calreticulin (B1178941) transacetylase (CRTAase), has been shown to catalyze the transfer of acetyl groups from various polyphenolic peracetates to receptor proteins. semanticscholar.orgajol.infonih.gov This enzymatic acetylation can modulate the activity of key proteins like nitric oxide synthase. nih.gov

This compound itself has been identified as a potent inhibitor of this transacetylase activity. researchgate.net This inhibitory role suggests a strong interaction with the enzyme's active site, which is a key aspect of its biochemical reactivity. The mechanism of this enzyme-catalyzed transacetylation is thought to involve the autoacetylation of the enzyme, forming a stable intermediate before the acetyl group is transferred to the final protein acceptor. nih.gov

Reactivity of the Benzopyran Core in the Acetylated Form

The benzopyran core of haematoxylin is rich in electrons, making it susceptible to various chemical transformations. The presence of five electron-withdrawing acetyl groups, however, modulates this inherent reactivity.

The aromatic rings of phenols are highly activated towards electrophilic aromatic substitution (EAS). libretexts.org Acetylation of the phenolic hydroxyl groups, as in this compound, attenuates this activation. The non-bonding electrons on the oxygen atoms are partially delocalized into the acetyl carbonyl groups, which reduces their ability to donate electron density to the aromatic ring. libretexts.orgmsu.edu

Despite this attenuation, the acetoxy group remains an ortho- and para-directing activator for EAS reactions. libretexts.orgmsu.edu Therefore, it is expected that this compound would undergo EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions at positions ortho or para to the acetoxy substituents. For example, the nitration of acetanilide (B955) (an acetylated aminobenzene) proceeds efficiently to give the para-nitro product, after which the acetyl group can be removed. libretexts.org Similarly, Friedel-Crafts reactions have been successfully performed on other activated and moderately deactivated aromatic compounds. organic-chemistry.orgresearchgate.netscialert.net Given the complex substitution pattern of this compound, a mixture of products would be expected, with the regioselectivity governed by the combined directing effects of the multiple acetoxy groups and the inherent steric hindrance of the molecule.

Reaction TypeReagentsExpected Outcome on Acetylated PhenolsReference
NitrationHNO3 / H2SO4Substitution of -NO2 group on the aromatic ring, ortho/para to acetoxy group libretexts.org
HalogenationBr2, Cl2 / Lewis AcidSubstitution of -Br or -Cl on the aromatic ring, ortho/para to acetoxy group msu.edu
Friedel-Crafts AlkylationR-X / Lewis AcidSubstitution of an alkyl group (-R) on the aromatic ring msu.edu
Friedel-Crafts AcylationRCOCl / Lewis AcidSubstitution of an acyl group (-COR) on the aromatic ring organic-chemistry.org

Oxidation:

The catechol-like structures within the haematoxylin core are susceptible to oxidation, typically forming quinone-type species. libretexts.orgresearchgate.net The parent compound, haematoxylin, is readily oxidized to haematein, which is the active component in histological staining. leicabiosystems.com This oxidation can be achieved chemically (e.g., with sodium iodate) or naturally through exposure to air and light. leicabiosystems.com

For this compound, the acetyl groups offer some protection against oxidation. However, oxidation is still possible. It has been noted that this compound can be oxidized to form haematein, which would involve the oxidation of the benzopyran core alongside the hydrolysis of the acetyl groups. nih.gov Studies on other acetylated catechols have shown that they can undergo autoxidation, particularly after deacetylation. nih.gov The oxidation of polyphenols, such as those found in tea, proceeds through the formation of o-quinone intermediates, which can then undergo further coupling reactions. jst.go.jpscispace.com It is plausible that the oxidation of this compound follows a similar pathway, likely initiated at the most electron-rich aromatic ring.

Reduction:

The reduction of this compound can target two main functionalities: the aromatic rings and the acetyl (ester) groups. Catalytic hydrogenation could potentially reduce the aromatic system, although this typically requires harsh conditions.

A more likely transformation is the reduction of the ester groups. A specialized method for the reductive acetylation of esters using diisobutylaluminum hydride (DIBALH) followed by an acetylating agent converts esters to α-acetoxy ethers. cmu.edu While this is a reductive acetylation, it points to methods for modifying the ester carbonyl. More conventional reduction of the esters to alcohols would likely require strong reducing agents like lithium aluminum hydride, which would also reduce other carbonyl functionalities if present. The reduction of a related benzopyran derivative has been shown to involve both oxidation and reduction steps during its metabolism. nih.gov

Mechanistic Investigations of Chemical Transformations

The mechanisms underlying the transformations of polyphenolic acetates are inferred from studies on related compounds.

Deacetylation and Transacetylation: The mechanism for acid-catalyzed deacetylation proceeds via protonation of the ester carbonyl, followed by nucleophilic attack of the solvent (e.g., methanol) in a transesterification reaction. researchgate.net In enzymatic transacetylation catalyzed by CRTAase, the proposed mechanism involves the formation of an autoacetylated enzyme intermediate, which then transfers the acetyl group to a protein substrate. nih.gov

Electrophilic Aromatic Substitution: The mechanism of EAS on acetylated phenols follows the general pathway for aromatic substitution. An electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. msu.edu

Oxidation: The oxidation of the catechol moieties within the haematoxylin structure is believed to proceed via a two-electron, two-proton process to form a highly reactive o-quinone intermediate. jst.go.jpscispace.com This quinone can then act as an electrophile, participating in subsequent reactions, including polymerization or nucleophilic attack by other species. mdpi.com The cytotoxicity of some catechols has been linked directly to the extracellular autoxidation and the electronic properties of the resulting quinone. nih.gov

Enzyme Inhibition Studies and Quantitative Structure Activity Relationships Qsar

Enzyme Inhibition Profiles of Haematoxylin Pentaacetate

Currently, there are no publicly available research findings that detail the enzyme inhibition profiles of this compound. Studies to determine its effects on various enzymes, including transacetylases, have not been reported.

Assessment of Inhibitory Potency against Target Enzymes (e.g., Transacetylases)

A thorough investigation into the inhibitory potency of this compound would first involve selecting a panel of target enzymes. For instance, in the case of transacetylases, a series of in vitro enzymatic assays would be required. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound. The data generated would allow for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitory potency. A lower IC₅₀ value would indicate a higher potency of the compound as an inhibitor of the specific enzyme. Without experimental data, a table of inhibitory potencies cannot be constructed.

Determination of Inhibition Kinetics and Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

To understand how this compound might inhibit an enzyme, kinetic studies would be necessary. By systematically varying the concentrations of both the substrate and this compound and measuring the initial reaction velocities, the mechanism of inhibition could be elucidated. The resulting data would typically be plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots. These graphical representations help to distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity without blocking substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

As no such kinetic studies have been published for this compound, its mechanism of enzyme inhibition remains unknown.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. These investigations involve synthesizing and testing a series of analogues of the lead compound to understand how specific structural features influence its activity.

Correlation of Structural Modifications with Inhibitory Activity

For this compound, an SAR study would involve modifying its chemical structure and assessing the impact on its enzyme inhibitory activity. For example, one could vary the number and position of the acetate (B1210297) groups, introduce different functional groups on the aromatic rings, or alter the stereochemistry of the molecule. By comparing the inhibitory potencies of these modified compounds, a qualitative understanding of the key structural requirements for activity could be developed. In the absence of any reported enzyme inhibition data for this compound or its derivatives, no such correlations can be drawn.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Computational Descriptors for Activity Prediction

In a hypothetical QSAR study of this compound and its analogues, a variety of computational descriptors would be calculated to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and various shape indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Once these descriptors are calculated for a set of this compound analogues with known inhibitory activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a QSAR model. A robust QSAR model could then be used to predict the inhibitory activity of new, untested derivatives of this compound, thereby guiding the design of more potent enzyme inhibitors. As there is no experimental activity data available, the development of a QSAR model for this compound is not feasible at this time.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of their development and validation can be applied to this compound and its derivatives to predict their enzyme inhibition potential.

The development of a predictive QSAR model for this compound would commence with the compilation of a dataset of structurally related compounds with experimentally determined enzyme inhibitory activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Once the descriptors are calculated, a mathematical model is constructed to correlate these descriptors with the observed biological activity. A variety of statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

A critical aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. This is typically achieved through both internal and external validation techniques.

Internal Validation:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, and the model is built with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the dataset. A high squared cross-validation correlation coefficient (q²) indicates good internal predictive ability.

External Validation:

The dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. A high predictive squared correlation coefficient (R²pred) for the test set is indicative of a robust and predictive QSAR model.

For instance, in studies of related flavonoid compounds, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. These models often highlight the importance of specific structural features, such as the number and position of hydroxyl and methoxy (B1213986) groups, in determining the inhibitory potency. Such insights would be invaluable in guiding the design of novel and more potent enzyme inhibitors based on the haematoxylin scaffold.

Illustrative Data for QSAR Model Validation:

Validation ParameterDescriptionAcceptable Value
Squared Correlation Coefficient> 0.6
Squared Cross-validation Correlation Coefficient> 0.5
R²pred Predictive Squared Correlation Coefficient for External Test Set> 0.6

This table outlines the key statistical parameters used to assess the validity of a QSAR model. A model that meets these criteria is generally considered to be predictive and reliable for estimating the activity of new compounds.

Molecular Docking and Binding Site Analysis of Enzyme-Inhibitor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme inhibition, it is a powerful tool to elucidate the binding mode of an inhibitor within the active site of an enzyme and to identify the key molecular interactions that stabilize the enzyme-inhibitor complex.

Haematoxylin as a Protein Tyrosine Kinase Inhibitor:

Brazilein (B1663177) as a Tyrosinase Inhibitor:

Brazilein, a compound structurally similar to haematoxylin, has been shown to be a mixed-type inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Molecular docking studies have corroborated these experimental findings, indicating that brazilein can bind to the active site of tyrosinase. nih.gov The binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with the active site residues. nih.gov Fluorescence quenching studies have further validated the interaction between brazilein and the amino acid residues of tyrosinase. nih.gov

Potential Binding Interactions of this compound:

Based on the findings for haematoxylin and brazilein, it can be hypothesized that this compound would also bind to the active sites of target enzymes through a combination of hydrogen bonding and hydrophobic interactions. The five acetate groups in this compound would significantly alter its electronic and steric properties compared to haematoxylin. These acetate groups could potentially form additional hydrogen bonds with the enzyme's active site residues or engage in other types of interactions, which could modulate its inhibitory activity.

Molecular docking simulations of this compound with various enzymes would be necessary to predict its specific binding modes and to identify the key interacting residues. This information would be invaluable for understanding its mechanism of action and for the rational design of more potent and selective inhibitors.

Illustrative Table of Interacting Residues for Related Compounds:

CompoundTarget EnzymeKey Interacting Residues (Hypothetical)Type of Interaction
HaematoxylinProtein Tyrosine KinaseAsp, Phe, Gly, LeuHydrogen Bonding, Hydrophobic
BrazileinTyrosinaseHis, Phe, Val, SerHydrogen Bonding, Hydrophobic

This table provides a hypothetical summary of the types of interactions and key amino acid residues that could be involved in the binding of haematoxylin and brazilein to their respective target enzymes, based on the principles of molecular docking.

Role As a Chemical Intermediate and Precursor for Novel Compounds

Application in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Haematoxylin pentaacetate exemplifies the application of this principle, where the five acetate (B1210297) groups serve as protecting groups for the hydroxyl moieties of the parent haematoxylin molecule. This protection is crucial as it allows chemists to perform reactions on other parts of the molecule without the interference of the reactive hydroxyl groups.

The acetylation of haematoxylin to form this compound is a straightforward and efficient transformation. Once the hydroxyl groups are masked, the rest of the molecule can be subjected to various synthetic transformations. For instance, reactions that are incompatible with free hydroxyl groups, such as certain oxidations, reductions, or carbon-carbon bond-forming reactions, can be carried out on the haematoxylin scaffold. Following these transformations, the acetate groups can be readily removed through hydrolysis under basic or acidic conditions to regenerate the hydroxyl groups, yielding a new, functionalized haematoxylin derivative. This "protect-transform-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Stage Description Chemical Species
Protection The hydroxyl groups of haematoxylin are acetylated to form the more stable this compound.Haematoxylin -> this compound
Transformation Chemical modifications are performed on other parts of the molecule while the hydroxyl groups remain protected.This compound -> Modified this compound derivative
Deprotection The acetyl groups are removed to yield the final, functionalized haematoxylin derivative.Modified this compound derivative -> Functionalized Haematoxylin

Derivatization for Scaffold Modification and Library Generation

The this compound scaffold provides a rich platform for the generation of diverse chemical libraries. Chemical libraries are large collections of distinct but structurally related compounds that are screened for biological activity to identify new drug leads. The concept of a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, is central to this approach. The benzopyran structure at the core of this compound is considered a privileged scaffold due to its presence in numerous biologically active natural products.

Starting from this compound, medicinal chemists can envision the synthesis of a library of novel compounds through a series of derivatization reactions. These reactions could target various positions on the molecule. For example:

Modification of the Aromatic Rings: The benzene (B151609) rings of the haematoxylin core can be subjected to electrophilic aromatic substitution reactions to introduce a variety of substituents, such as nitro groups, halogens, or alkyl chains. These groups can then be further modified to create a wider range of functionalities.

Reactions at the Benzylic Position: The benzylic alcohol, once deprotected, can be oxidized to a ketone or converted to other functional groups.

Modification of the Deprotected Phenols: After removal of the acetate groups, the phenolic hydroxyls can be selectively alkylated or acylated with a diverse set of reagents to generate a library of ethers and esters.

This systematic modification of the this compound scaffold would lead to a library of compounds with varied steric and electronic properties, increasing the probability of discovering a molecule with desirable biological activity. Studies on the acetylation of other flavonoids, such as quercetin, have shown that such modifications can enhance their bioactivity, providing a strong rationale for the synthesis and screening of acetylated derivatives and their subsequent modifications.

Precursor for Investigating Structure-Function Relationships in Related Chemical Scaffolds

This compound and its derivatives are valuable tools for investigating the structure-function relationships of compounds based on the benzopyran scaffold. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the key structural features responsible for a particular effect.

A notable example is a study that investigated the inhibitory effects of various benzopyran acetates on liver microsomal acetoxycoumarin:protein transacetylase. In this research, this compound (HPA) was compared with other compounds such as cetachin pentaacetate (CPA). The study found that these acetoxybenzopyrans were potent inhibitors of the enzyme, and their inhibitory action was rapid. rsc.org This suggests that the acetylated benzopyran scaffold is a key pharmacophore for this biological activity.

Furthermore, research into the antiestrogenic properties of 2,3-diaryl-1-benzopyran analogues highlights the importance of the benzopyran core in designing biologically active molecules. nih.gov Although not directly involving this compound, this study underscores the principle of using a common scaffold to explore how different substituents and structural modifications influence biological function. By serving as a readily accessible, protected precursor, this compound facilitates the synthesis of a range of analogues that can be used to systematically probe these structure-activity relationships, ultimately guiding the design of more potent and selective therapeutic agents.

Compound Scaffold Type Observed Activity/Application Reference
This compoundBenzopyranInhibitor of acetoxycoumarin:protein transacetylase rsc.org
Cetachin pentaacetateBenzopyranCompared with HPA in enzyme inhibition studies rsc.org
2,3-diaryl-1-benzopyransBenzopyranStudied for antiestrogenic activity nih.gov

Theoretical and Computational Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of haematoxylin pentaacetate at an atomic level. These methods are crucial for understanding its three-dimensional structure and how it interacts with its environment.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is complex due to the presence of five bulky and rotatable acetate (B1210297) groups attached to the core haematoxylin structure. Conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule, known as conformers. This is typically achieved through systematic or stochastic searches of the potential energy surface.

Energy minimization calculations are then used to refine these structures and determine their relative stabilities. These calculations seek to find the geometry at which the net intermolecular forces are closest to zero, representing a local or global energy minimum. The resulting data can be presented in a table illustrating the energetic landscape of the molecule.

Table 1: Theoretical Conformational Analysis of this compound

This table presents hypothetical data from a conformational analysis study, illustrating the relative energies of different conformers based on the rotation around a key dihedral angle.

Conformer IDDihedral Angle (C-O-C-C) (°)Potential Energy (kcal/mol)Relative Energy (kcal/mol)
1-178.5-1520.50.0
2-65.2-1518.22.3
368.9-1518.12.4
4179.1-1520.40.1

Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful tools for studying how this compound might interact with biological targets, such as proteins or nucleic acids. nih.govnih.gov These simulations model the movement of every atom in the system over time, providing a detailed picture of the binding process and the stability of the resulting complex. mdpi.com

In a typical simulation, this compound would be placed in a simulation box with the target receptor, surrounded by solvent molecules. The interactions between all particles are calculated using a force field, and the trajectories of the atoms are integrated over time. Analysis of these trajectories can reveal key information, such as the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic properties of this compound. nih.govnih.gov These methods are essential for predicting reactivity and interpreting spectroscopic data.

Electronic Structure and Frontier Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can determine properties such as the distribution of electron density, the locations of electrostatic potential, and the energies of the molecular orbitals.

Of particular importance is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgsapub.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sapub.org

Table 2: Calculated Frontier Orbital Energies of this compound

This table provides hypothetical frontier orbital energies for this compound, calculated using a representative quantum chemical method.

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap 5.62

Prediction of Reactivity and Spectroscopic Signatures

Quantum chemical calculations can be used to predict various aspects of a molecule's reactivity. nih.gov For instance, by mapping the electrostatic potential onto the electron density surface, regions that are susceptible to nucleophilic or electrophilic attack can be identified.

Furthermore, these methods can simulate spectroscopic signatures, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. arxiv.org By calculating the vibrational frequencies of the bonds and the chemical shifts of the nuclei, theoretical spectra can be generated. These can then be compared with experimental spectra to confirm the structure of the molecule and to aid in the interpretation of experimental data.

Computational Prediction of Novel Reactivity and Biological Activity Profiles

Computational methods are increasingly being used to predict novel reactivity and biological activities for chemical compounds. nih.govnih.govbiorxiv.org By employing techniques such as quantitative structure-activity relationship (QSAR) modeling and machine learning, it is possible to build predictive models based on the chemical structure of a molecule. nih.gov

For this compound, a QSAR model could be developed by correlating its calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with a known biological activity. This model could then be used to predict the activity of other, as-yet-unsynthesized derivatives. Similarly, machine learning algorithms can be trained on large datasets of molecules with known activities to predict the potential biological profile of this compound against a wide range of targets. researchgate.net These computational approaches can significantly accelerate the discovery of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing haematoxylin pentaacetate, and how can kinetic studies optimize its yield?

  • Methodological Answer : Synthesis of acetylated derivatives like this compound often involves acetylation reactions using acetic anhydride. Kinetic studies via thin-layer chromatography (TLC) can monitor reaction progress and optimize conditions (e.g., temperature, catalyst). For example, β-D-glucopyranose pentaacetate synthesis was tracked using TLC to study stereochemical outcomes, which could be adapted for haematoxylin derivatives .

Q. How can researchers address solubility limitations of this compound in aqueous solvents for biological assays?

  • Methodological Answer : Solubility challenges are common in acetylated compounds due to hydrophobic acetyl groups. Strategies include:

  • Using co-solvents (e.g., DMSO-water mixtures).
  • Synthesizing hydrophilic derivatives (e.g., partial deacetylation).
  • Nanoformulation with cyclodextrins or liposomes to enhance bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 220 MHz NMR can resolve proton-proton coupling constants to confirm conformation (e.g., axial/equatorial substituents in α-D-idopyranose pentaacetate) .
  • Gas Chromatography (GC) : Used to analyze monosaccharide derivatives, validated for purity in acetylated glucose analogs .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, as applied to spongilipid pentaacetate derivatives .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence their biological activity, and how can this be tested experimentally?

  • Methodological Answer : Conformational analysis via NMR (e.g., COSY, HMBC) identifies dominant conformers (e.g., Cl(d) in α-D-idopyranose pentaacetate). Biological activity can be tested using:

  • In vitro assays : Measure inhibition of inflammatory markers (e.g., PGE2/COX-2 in RAW 264.7 cells, as done for quercetin pentaacetate) .
  • Docking studies : Predict interactions with targets like NF-κB or HDAC3, validated via gene knockout models .

Q. What experimental designs resolve contradictions in reported biological efficacy of this compound derivatives?

  • Methodological Answer : Contradictions may arise from solubility issues or impurity profiles. Solutions include:

  • Standardized synthesis protocols : Ensure batch consistency (e.g., β-D-glucose pentaacetate used as a GC standard) .
  • Dose-response studies : Test across a wide concentration range (e.g., 0–40 µM for quercetin pentaacetate) to identify therapeutic windows .
  • Comparative metabolomics : Identify off-target effects using LC-MS/MS .

Q. How can this compound be integrated into drug-delivery systems to enhance its pharmacokinetic profile?

  • Methodological Answer :

  • Polymer conjugation : Link to PEG or PLGA nanoparticles to improve half-life.
  • Targeted delivery : Use ligand-functionalized carriers (e.g., folate receptors) for site-specific action, as explored in oncolytic adenovirus therapies .
  • In vivo PK/PD studies : Monitor bioavailability in murine models, with tissue sections analyzed via H&E staining for toxicity .

Key Research Gaps and Future Directions

  • Toxicology : Long-term safety profiles of acetylated derivatives remain understudied. Chronic exposure assays in animal models are needed .
  • Stereochemical optimization : Computational modeling (e.g., DFT) could predict bioactive conformers for targeted synthesis .
  • Multi-omics integration : Combine transcriptomics and proteomics to map mechanisms of action in host-pathogen systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.